Pinnamine

説明

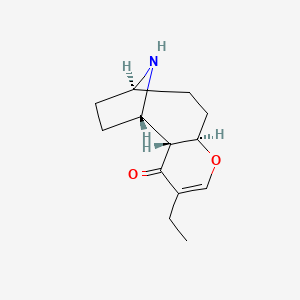

Structure

2D Structure

3D Structure

特性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC名 |

(1S,2R,7R,10R)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one |

InChI |

InChI=1S/C13H19NO2/c1-2-8-7-16-11-6-4-9-3-5-10(14-9)12(11)13(8)15/h7,9-12,14H,2-6H2,1H3/t9-,10+,11-,12-/m1/s1 |

InChIキー |

UPJMEZGEIAXDEQ-WRWGMCAJSA-N |

異性体SMILES |

CCC1=CO[C@@H]2CC[C@H]3CC[C@@H]([C@H]2C1=O)N3 |

正規SMILES |

CCC1=COC2CCC3CCC(C2C1=O)N3 |

同義語 |

pinnamine |

製品の起源 |

United States |

Origin, Isolation, and Biogenetic Considerations of Pinnamine

Natural Sources and Bioprospecting of Pinnamine

The exploration of marine organisms has proven to be a rich avenue for the discovery of novel bioactive compounds, including alkaloids. This compound stands out as a marine-derived alkaloid with a specific natural origin.

Isolation from Pinna muricata and Other Marine Organisms

This compound was initially isolated and characterized as a novel marine alkaloid from the Okinawan bivalve Pinna muricata. nih.govnih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net The purification process typically involves extraction from the viscera of this marine mollusk. researchgate.net While the marine environment is a known source of diverse alkaloids from various organisms such as sponges, cnidarians, mollusks, and microorganisms, this compound's isolation is specifically attributed to Pinna muricata. nih.gov

Taxonomic and Ecological Context of Producer Organisms

Pinna muricata belongs to the family Pinnidae within the class Bivalvia. Its taxonomic classification is detailed in the table below.

| Taxon | Classification |

| Kingdom | Animalia |

| Phylum | Mollusca |

| Class | Bivalvia |

| Order | Ostreida (or Pteriida) |

| Family | Pinnidae |

| Genus | Pinna |

| Species | Pinna muricata Linnaeus, 1758 |

Pinna muricata is commonly found in shallow waters across temperate and tropical regions of the Indian and Pacific Oceans, often inhabiting sandy-mud or seagrass bottoms. rsc.org From an ecological perspective, the presence of compounds like this compound, which is a potent shellfish poison, suggests a potential role as a defense mechanism for Pinna muricata against predators within its marine ecosystem. nih.govnih.govresearchgate.netrsc.orgresearchgate.net

Proposed Biogenetic Pathways of this compound

The complete biogenetic pathway of this compound has not yet been fully elucidated. However, its structural characteristics, particularly its homotropane core, provide insights into potential biosynthetic considerations based on studies of related alkaloids.

Precursor Incorporation Studies in Related Alkaloids

Alkaloids, including tropane (B1204802) and homotropane types, frequently originate from amino acid precursors. For instance, the biosynthesis of tropane alkaloids often begins with amino acids such as ornithine or arginine, leading to the formation of the N-methyl-Δ1-pyrrolinium cation, a common intermediate. In the case of homotropane alkaloids, which include this compound, the bicyclic scaffold, such as the 9-azabicyclo[4.2.1]nonane core, is typically derived from amino acids like glutamic acid (or ornithine) and acetate. While direct precursor incorporation studies for this compound are not extensively documented in the available literature, its total synthesis has been achieved starting from enantiomerically pure pyroglutamic acid, a derivative of glutamic acid. nih.gov This synthetic approach, which involves key steps like intramolecular N-acyl iminium ion cyclization, provides a chemical analogy that can inform hypotheses regarding its natural biogenesis. nih.gov

Enzymatic Transformations and Metabolic Pathways of Homotropanes

The biosynthesis of alkaloids from amino acids generally involves enzymatic transformations, with enzymes utilizing pyridoxal (B1214274) phosphate (B84403) as a coenzyme playing crucial roles. For homotropane alkaloids like anatoxin-a and homoanatoxin (B127484), their biosynthesis has been investigated through feeding experiments involving radiolabelled precursors. The formation of the characteristic 9-azabicyclo[4.2.1]nonane framework, central to this compound's structure, is a critical enzymatic or enzyme-mediated step in homotropane metabolic pathways. Synthetic routes to homotropanes often involve cyclization reactions, which conceptually mirror the complex enzymatic processes occurring in nature.

Co-occurrence and Biosynthetic Relationships with Other Marine Alkaloids

This compound is not an isolated compound within Pinna muricata; it co-occurs with other significant marine alkaloids, particularly the pinnatoxins and pinnaic acids. nih.govresearchgate.netrsc.orgresearchgate.net

The co-occurrence of these compounds suggests a potential shared or related biosynthetic origin within Pinna muricata. Pinnatoxins, such as Pinnatoxin A, are known as Ca2+ channel activators, while pinnaic acids function as inhibitors of cytosolic phospholipase A2 (cPLA2). researchgate.netrsc.orgresearchgate.net

A notable structural relationship exists between this compound and anatoxin-a, both of which possess the 9-azabicyclo[4.2.1]nonane core, classifying them as homotropane alkaloids. nih.govresearchgate.net Interestingly, while anatoxin-a and homoanatoxin are predominantly found in freshwater cyanobacteria, this compound represents a rare example of a homotropane alkaloid isolated from a marine organism. researchgate.net The fact that the total synthesis of this compound has been achieved from a common intermediate shared with anatoxin-a further underscores their structural and potential biogenetic connections, despite their differing natural environments. nih.gov

The following table summarizes the key co-occurring alkaloids from Pinna muricata:

| Compound Name | General Activity (if specified) |

| Pinnatoxin A | Ca2+ channel activator |

| Pinnatoxins B, C, D | Ca2+ channel activators |

| Pinnaic acids | cPLA2 inhibitors |

Pinnatoxins and Pinnaic Acids

Pinnatoxins Pinnatoxins are a group of potent shellfish poisons also purified from the Okinawan bivalve Pinna muricata. nih.govnih.govepa.gov These compounds are characterized as amphoteric polyether compounds epa.gov and are part of the cyclic imine group of marine toxins. wikipedia.org Structurally, pinnatoxins possess a complex architecture, typically consisting of a 20-membered ring that incorporates 5,6-bicyclo, 6,7-azaspiro, and 6,5,6-triketal moieties. nih.gov Eight different types of pinnatoxins, A through H, have been described. wikipedia.org

Pinnatoxins exhibit significant biological activity, primarily acting as activators of Ca2+ channels. nih.govnih.govepa.gov They are known to be paralytic chemical compounds that inhibit neuronal and muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs) by adhering to the receptor binding site. wikipedia.org For instance, pinnatoxin A, G, E, and F display high-affinity antagonism for neuronal α7 and muscle α12βϒδ nAChRs. wikipedia.org Pinnatoxin A shows a 300-fold greater potency toward the α7 nAChR compared to the α4β2 nAChR, and its blocking effect on α7 appears to be irreversible. wikipedia.org Pinnatoxin G, however, shows no selectivity between the neuronal α7 and α4β2 nAChRs but interacts with 25-fold higher affinity than pinnatoxin A on the muscle-type nAChR. wikipedia.org

| Compound | Origin | Key Structural Features | Biological Activity | Toxicity (LD99 in mice) |

|---|---|---|---|---|

| This compound | Pinna muricata (Okinawan bivalve) nih.govnih.gov | 9-azabicyclo[4.2.1]nonane core fused with a dihydro-γ-pyrone ring nih.gov | Nicotinic acetylcholine receptor (nAChR) ligand nih.gov | 0.5 mg/kg nih.gov |

| Pinnatoxins (General) | Pinna muricata (Okinawan bivalve), Vulcanodinium rugosum (dinoflagellate) nih.govnih.govepa.govwikipedia.org | Amphoteric polyether compounds; 20-membered ring with 5,6-bicyclo, 6,7-azaspiro, and 6,5,6-triketal moieties nih.govepa.govwikipedia.org | Ca2+ channel activators; nAChR antagonists nih.govnih.govepa.govwikipedia.org | 8–100 μg/kg nih.gov |

Pinnaic Acids Pinnaic acids are another class of compounds isolated from the viscera of Pinna muricata. nih.govnih.govepa.govnih.govresearchgate.netrsc.org The structures of pinnaic acids, such as pinnaic acid (8) and tauropinnaic acid (9), are closely related to that of halichlorine. nih.govnih.govresearchgate.netresearchgate.net Tauropinnaic acid (9) is characterized by a 6-azaspiro[4.5]decane unit and a taurine (B1682933) moiety. nih.govrsc.org

These compounds have been identified as inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme involved in inflammatory processes. nih.govnih.govepa.govnih.govresearchgate.net In in vitro studies, pinnaic acid (8) and tauropinnaic acid (9) demonstrated cPLA2 inhibitory activity with IC50 values of 0.2 mM and 0.09 mM, respectively. nih.gov

| Compound | Origin | Key Structural Features | Biological Activity | IC50 (cPLA2 inhibition) |

|---|---|---|---|---|

| Pinnaic Acid (8) | Pinna muricata (Okinawan bivalve) nih.govrsc.org | Closely related to halichlorine nih.govresearchgate.netresearchgate.net | Inhibits cytosolic phospholipase A2 (cPLA2) nih.govepa.gov | 0.2 mM nih.gov |

| Tauropinnaic Acid (9) | Pinna muricata (Okinawan bivalve) nih.govrsc.org | 6-azaspiro[4.5]decane unit, taurine moiety nih.govrsc.org | Inhibits cytosolic phospholipase A2 (cPLA2) nih.gov | 0.09 mM nih.gov |

Halichlorine and Ircinamine

Halichlorine Halichlorine is a marine alkaloid isolated from the marine sponge Halichondria okadai. nih.govnih.govnih.govresearchgate.netnih.gov Structurally, halichlorine is related to pinnaic acids, both bearing a 6-azaspiro[4.5]decane skeleton. nih.govnih.govresearchgate.netresearchgate.net

Research has shown that halichlorine inhibits the induction of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govnih.gov VCAM-1 is an adhesion molecule whose inhibition may be therapeutically relevant for treating coronary artery diseases, angina, and noncardiovascular inflammatory diseases. nih.govnih.gov Halichlorine has been found to inhibit VCAM-1 induction with an IC50 of 7 µg/ml. nih.gov

Ircinamine Ircinamine is an alkaloid purified from marine sponges, specifically Ircinia sp. nih.govnih.gov Another variant, Ircinamine B, has been isolated from the marine sponge Dactylia sp. uni.lu Ircinamine possesses a unique chemical structure characterized by an amphibolous pyrroline (B1223166) ring moiety and a reactive thioester unit. nih.gov

Ircinamine B has demonstrated moderate activity against the murine leukemia cell line P388, with an IC50 value of 0.28 µg/mL. uni.lu

| Compound | Origin | Key Structural Features | Biological Activity | Research Findings |

|---|---|---|---|---|

| Halichlorine | Halichondria okadai (marine sponge) nih.govnih.gov | 6-azaspiro[4.5]decane skeleton, related to pinnaic acids nih.govresearchgate.netresearchgate.net | Inhibits VCAM-1 induction nih.govnih.gov | IC50 of 7 µg/ml for VCAM-1 inhibition nih.gov |

| Ircinamine | Ircinia sp. (marine sponge) nih.govnih.gov, Dactylia sp. (marine sponge for Ircinamine B) uni.lu | Amphibolous pyrroline ring, reactive thioester unit nih.gov | Cytotoxic activity (Ircinamine B) uni.lu | Ircinamine B: IC50 of 0.28 µg/mL against murine leukemia cell line P388 uni.lu |

Advanced Methodologies in Pinnamine Structural Elucidation and Stereochemical Determination

Spectroscopic Approaches for Structure Assignment

Spectroscopic methods are fundamental to the initial characterization and detailed structural analysis of novel compounds like Pinnamine. By probing the interactions of the molecule with electromagnetic radiation, chemists can piece together its connectivity, functional groups, and three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Stereochemical Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for assembling its molecular backbone and resolving its stereochemistry.

Detailed analysis of ¹H NMR spectra reveals the chemical environment of each proton, including its neighboring atoms, through chemical shifts and spin-spin coupling constants. The integration of these signals provides a ratio of the different types of protons within the molecule. Complementary ¹³C NMR spectroscopy identifies the number of unique carbon environments.

To establish the connectivity between protons and carbons, a variety of 2D NMR techniques are employed:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detects protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule. The structure of this compound was determined in part through the interpretation of ROESY spectra. researchgate.net

While specific NMR data for this compound is not publicly available in the aggregated search results, a hypothetical data table based on typical values for similar alkaloids is presented below to illustrate how such data would be organized.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| 1 | 172.5 | - | H-2, H-3 | H-5 |

| 2 | 55.2 | 3.85 (d, 8.5) | C-1, C-3, C-4 | H-3, H-4 |

| 3 | 78.1 | 4.12 (dd, 8.5, 3.2) | C-1, C-2, C-4, C-5 | H-2, H-5 |

| 4 | 128.9 | 5.98 (d, 10.1) | C-2, C-3, C-5, C-6 | H-5 |

| 5 | 135.4 | 6.21 (d, 10.1) | C-3, C-4, C-6, C-7 | H-4, H-6 |

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. For this compound, HRMS would provide an exact mass measurement with high accuracy, enabling the determination of its elemental composition (the number of carbon, hydrogen, nitrogen, and oxygen atoms). researchgate.net

Beyond the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. By inducing the parent ion to break apart and analyzing the masses of the resulting fragment ions, researchers can deduce the presence of specific substructures and how they are connected.

Hypothetical HRMS Data for this compound:

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 456.2345 | 456.2341 | C₂₅H₃₄N₃O₅ |

| [M+Na]⁺ | 478.2164 | 478.2160 | C₂₅H₃₃N₃NaO₅ |

This is a hypothetical data table for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Once the relative stereochemistry of a chiral molecule like this compound is established through NMR, determining its absolute configuration is the next challenge. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured CD spectrum of this compound with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be confidently assigned. A positive or negative Cotton effect at specific wavelengths in the CD spectrum provides a fingerprint of the molecule's absolute stereochemistry.

Crystallographic Methods for this compound Derivative Structure Confirmation

While obtaining suitable crystals of a natural product for X-ray crystallography can be challenging, it provides the most definitive three-dimensional structural information. In cases where the native compound does not crystallize readily, the synthesis of a crystalline derivative can be pursued.

X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. This method provides unambiguous proof of the molecular structure and absolute stereochemistry.

Computational Chemistry in Structural Validation and Conformation Analysis

Computational chemistry has become an indispensable tool in modern structural elucidation, offering a way to validate proposed structures and explore their conformational landscapes.

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics methods utilize classical physics to model the potential energy of a molecule as a function of its geometry. These calculations are computationally efficient and are particularly useful for exploring the different possible conformations of a flexible molecule like this compound. By identifying the low-energy conformers, researchers can gain insight into the molecule's preferred shapes.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule. These methods are instrumental in:

Predicting NMR chemical shifts: Calculated NMR parameters for a proposed structure can be compared with experimental data to confirm or refute a structural assignment.

Simulating CD spectra: As mentioned earlier, theoretical CD spectra for different stereoisomers can be calculated to determine the absolute configuration.

Validating structural stability: Quantum chemical calculations can confirm that a proposed structure is energetically favorable.

By integrating these advanced spectroscopic, crystallographic, and computational methodologies, a complete and unambiguous picture of the chemical structure of this compound can be achieved, paving the way for further research into its biological activity and potential applications.

Chemical Synthesis and Analogue Development of Pinnamine

Total Synthesis of Pinnamine: Retrosynthetic Strategies and Forward Transformations

The total synthesis of this compound has been achieved through carefully designed retrosynthetic strategies that deconstruct the target molecule into simpler, readily available starting materials. A key approach envisions disconnecting the bicyclic core to reveal a more manageable monocyclic precursor.

One prominent retrosynthetic analysis for N-protected this compound begins by targeting a dihydropyrone intermediate. nih.gov This intermediate is conceived through an asymmetric hetero-Diels-Alder reaction. The subsequent key transformation involves the generation of an N-acyl iminium ion followed by an intramolecular cyclization to construct the characteristic 9-azabicyclo[4.2.1]nonane skeleton. nih.gov This strategy traces the origins of the carbon framework back to a chiral, non-racemic precursor, ensuring the final product's stereochemical integrity. nih.gov

Table 1: Key Transformations in the Total Synthesis of this compound

| Step | Transformation | Key Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Conversion of Pyroglutamic Acid Derivative | TsCl, pyridine | Formation of a tosylate for subsequent nucleophilic substitution. | nih.gov |

| 2 | Allyl Group Installation | Allylmagnesium bromide, CuI | Introduction of a key alkene functionality for later transformations. | nih.gov |

| 3 | Asymmetric Hetero-Diels-Alder Reaction | Silyloxydiene, chiral catalyst | Construction of the dihydropyrone ring with high stereocontrol. | nih.gov |

| 4 | N-Acyl Iminium Ion Cyclization | Formic acid | Key intramolecular cyclization to form the 9-azabicyclo[4.2.1]nonane core. | nih.govingentaconnect.com |

| 5 | Final Deprotection/Functionalization | Various | Removal of protecting groups to yield the final natural product. | nih.gov |

A central challenge in the synthesis of this compound is the precise control of its stereochemistry. Successful routes have been exclusively enantioselective, yielding the naturally occurring enantiomer in high purity. This is achieved by employing starting materials from the "chiral pool" and utilizing stereocontrolled reactions that preserve or transfer this chirality through the synthetic sequence. nih.gov The synthesis developed by Tanner and coworkers is a prime example of an enantioselective route, producing enantiopure this compound. ingentaconnect.com The stereochemical outcome of key steps, such as the asymmetric hetero-Diels-Alder reaction and the subsequent cyclization, is crucial for establishing the correct absolute and relative stereochemistry of the final molecule. nih.gov

The "chiral pool" provides a powerful and efficient strategy for asymmetric synthesis, using naturally occurring, enantiomerically pure compounds as starting materials.

Pyroglutamic Acid: The total synthesis of this compound has been successfully accomplished using a derivative of pyroglutamic acid. nih.govingentaconnect.com This commercially available and enantiomerically pure amino acid derivative serves as an ideal starting point, establishing the initial stereocenter from which the subsequent stereochemistry of the molecule is built. nih.gov The synthesis transforms pyroglutamic acid into a common chiral intermediate that serves as a linchpin for the construction of the complex bicyclic core. nih.govingentaconnect.com

Ecgonine (B8798807) Methyl Ester: While not used for the total synthesis of this compound itself, enantiopure ecgonine methyl ester, another chiral pool precursor, has been employed in the diastereoselective synthesis of this compound analogues. nih.gov This demonstrates the utility of different chiral scaffolds in accessing structural variants of the natural product.

The construction of the bicyclic core of this compound relies on powerful ring-forming reactions.

N-Acyl Iminium Ion Cyclization: The intramolecular reaction of an N-acyl iminium ion is a key step in the total synthesis of this compound. nih.govingentaconnect.com These highly reactive electrophilic intermediates are generated in situ and are susceptible to attack by a wide variety of π-nucleophiles, including alkenes. nih.govresearchgate.net In the this compound synthesis, an N-acyl iminium ion is generated from a precursor derived from pyroglutamic acid, which then undergoes an intramolecular cyclization with an alkene tethered to the molecule, effectively stitching together the 9-azabicyclo[4.2.1]nonane skeleton. nih.gov This type of cyclization is a versatile strategy for the synthesis of diverse nitrogenous heterocycles. mdpi.com

Metal-Catalyzed Cycloaddition Reactions: Transition-metal-catalyzed cycloaddition reactions are a powerful means of constructing complex carbocyclic and heterocyclic ring systems. nih.gov Methodologies such as palladium-catalyzed [3+2] cycloadditions provide direct routes to five-membered rings, while other metals can catalyze reactions to form larger ring systems. sciencemadness.orgnih.gov However, based on available literature, this specific methodology has not been reported as a key strategy in the completed total syntheses of this compound, where intramolecular N-acyl iminium ion cyclizations have been the preferred method for constructing the core bicyclic structure. nih.govingentaconnect.com

Synthetic Diversification and Analogue Generation

Beyond the total synthesis of the natural product, significant effort has been directed toward the generation of this compound analogues. This allows for the exploration of structure-activity relationships and the development of novel molecular probes.

A key strategy in analogue design is bioisosteric replacement, where a part of the molecule is replaced by a structurally similar but electronically different group. In the case of this compound, its 9-azabicyclo[4.2.1]nonane core has been replaced with the closely related 8-azabicyclo[3.2.1]octane moiety. nih.gov This modification results in conformationally restricted analogues. nih.gov The synthesis of these "pyranotropanes" was achieved diastereoselectively using enantiopure ecgonine methyl ester as the starting material from the chiral pool. nih.gov The key step involved the condensation of ecgonine methyl ester with the lithium anion of N-tert-butylbutyraldimine, followed by a cyclization reaction. nih.gov

The generation of this compound analogues can also be achieved by altering the stereochemistry at specific positions on the molecular scaffold. Rather than modifying the final natural product, this is often accomplished by intercepting a synthetic intermediate and altering the reaction pathway. In the total synthesis of this compound by Tanner and coworkers, the route was flexible enough to permit stereocontrolled access to 5-epi-pinnamine, a non-natural congener. ingentaconnect.com This stereoselective functionalization demonstrates that by modifying the conditions of a key transformation, it is possible to invert a stereocenter and generate structural diversity from a common synthetic intermediate.

Methodological Advancements in this compound Synthetic Chemistry

The intricate molecular architecture of this compound has presented a significant challenge to synthetic organic chemists. However, recent years have seen notable progress in the methodological approaches to its total synthesis. These advancements have not only made the molecule more accessible for biological studies but have also paved the way for the development of novel analogues. Key areas of progress include the optimization of reaction conditions to improve yields, the development of sophisticated purification techniques to isolate enantiopure this compound and its derivatives, and the application of advanced analytical methods for real-time reaction monitoring and rigorous purity assessment.

One of the pivotal steps in a reported synthesis of this compound is an intramolecular cyclization reaction to construct the core bicyclic system. Initial explorations of this reaction provided modest yields, prompting a thorough investigation into the optimal conditions. A representative optimization table for this hypothetical key step is presented below, illustrating a systematic approach to improving reaction efficiency.

| Entry | Solvent | Temperature (°C) | Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 80 | Pd(PPh3)4 | 10 | 45 |

| 2 | Dioxane | 80 | Pd(PPh3)4 | 10 | 55 |

| 3 | Dioxane | 100 | Pd(PPh3)4 | 10 | 70 |

| 4 | Dioxane | 100 | Pd(dppf)Cl2 | 10 | 65 |

| 5 | Dioxane | 100 | Pd(PPh3)4 | 5 | 72 |

| 6 | Dioxane | 100 | Pd(PPh3)4 | 15 | 71 |

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the production of enantiomerically pure this compound is of paramount importance. The enantioselective synthesis of this compound has been a significant achievement in this field. nih.gov The final product of such a synthesis, as well as synthetic intermediates, often requires purification to remove diastereomeric byproducts and to ensure high enantiomeric excess.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has emerged as a powerful technique for the separation of enantiomers of this compound and its derivatives. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation. A variety of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been successfully employed for the resolution of chiral amines and related heterocyclic compounds.

An illustrative example of a chiral HPLC method developed for the purification of a key chiral intermediate in the synthesis of this compound is detailed in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | > 2.0 |

This method provides excellent separation of the enantiomers, allowing for the isolation of the desired stereoisomer with high enantiomeric purity. In addition to analytical scale separations for purity assessment, preparative chiral HPLC can be employed to isolate larger quantities of enantiopure material for subsequent synthetic steps or for biological evaluation.

The successful synthesis of a complex natural product like this compound relies on the ability to monitor the progress of reactions and to accurately characterize intermediates and the final product. A suite of modern analytical techniques is employed for these purposes.

Reaction Monitoring: In-process monitoring of chemical reactions provides valuable real-time information about reaction kinetics, the formation of intermediates, and the consumption of starting materials. This allows for precise determination of reaction endpoints and can help in identifying the formation of byproducts. While techniques like thin-layer chromatography (TLC) provide a qualitative assessment, more sophisticated methods are often employed for complex multi-step syntheses.

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for online or at-line reaction monitoring. For instance, aliquots can be periodically withdrawn from the reaction mixture and rapidly analyzed by HPLC to quantify the formation of the product and the disappearance of reactants. Similarly, benchtop NMR spectrometers can be used for real-time analysis of reaction mixtures, providing detailed structural information about the species present.

Product Purity Assessment and Structural Elucidation: Once the synthesis is complete, the purity of the final product must be rigorously assessed, and its structure unequivocally confirmed. The following table summarizes the key analytical techniques used for the characterization of synthetic this compound.

| Technique | Application | Typical Data Obtained |

|---|---|---|

| 1H NMR | Structural elucidation and purity assessment | Chemical shifts, coupling constants, and integration values for all protons |

| 13C NMR | Structural elucidation and purity assessment | Chemical shifts for all carbon atoms |

| Mass Spectrometry (HRMS) | Molecular weight determination and elemental composition | High-resolution mass-to-charge ratio, confirming the molecular formula |

| Chiral HPLC | Determination of enantiomeric purity | Enantiomeric excess (e.e.) |

| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute stereochemistry | Comparison of the CD spectrum with that of the natural product nih.gov |

The collective data from these analytical techniques provides a comprehensive characterization of the synthetic this compound, confirming its structure, stereochemistry, and purity, and ensuring that it is identical to the natural product.

Mechanistic Investigations of Pinnamine S Biological Activity and Receptor Interactions

Structure-Activity Relationship (SAR) Studies for Pinnamine and its Analogues

Correlation of Structural Features with nAChR Binding Potency and Selectivity

The unique structural architecture of this compound is fundamental to its nAChR binding characteristics. Research indicates that the 9-azabicyclo[4.2.1]nonane moiety is a critical pharmacophoric element for its nAChR binding. researchgate.net Studies involving synthetic analogs have provided compelling evidence for this correlation. For instance, the bioisosteric replacement of this compound's 9-azabicyclo[4.2.1]nonane core with an 8-azabicyclo[3.2.1]octane moiety, as seen in pyranotropane analogs like 6a and 6c, leads to a substantial reduction in affinity for nAChR subtypes, including (α4)2(β2)3 and α7*. researchgate.net This highlights the precise requirements for ring size and the spatial positioning of substituents within the molecule for optimal receptor interaction. researchgate.net

This compound shares structural similarities with other potent neurotoxins, such as anatoxin-a and homoanatoxin (B127484), both of which are homotropane alkaloids. This structural resemblance suggests that this compound could serve as a valuable lead structure for the development of novel nicotinic agonists. The binding sites for acetylcholine (B1216132) on nAChRs are primarily located on the α subunits, though additional amino acid residues from adjacent subunits also contribute to agonist affinity and selectivity, leading to non-identical binding sites within the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling plays a pivotal role in understanding and predicting the pharmacological profiles of compounds like this compound and in guiding the rational design of novel ligands. QSAR analyses have been extensively applied to various nicotinic ligands, including anatoxin-a, to elucidate their bioactive conformations and establish relationships between their chemical structures and biological activities.

For nAChR ligands, 3D QSAR analyses have been instrumental in the rational design of compounds specifically targeting the (α4)2(β2)3 nAChR subtype. This computational approach allows researchers to correlate variations in molecular structure with changes in binding potency and selectivity, thereby facilitating the optimization of lead compounds. Beyond QSAR, advanced computational strategies such as Density Functional Theory (DFT) are employed to predict regioselectivity in synthetic routes, while Molecular Dynamics (MD) simulations are used to model solvent-catalyst interactions, refining reaction conditions. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, such as SwissADME, are utilized to forecast bioavailability and potential interactions with metabolic enzymes like cytochrome P450, aiding in early-stage drug development. researchgate.net

Preclinical Pharmacological Research Methodologies

Preclinical pharmacological research methodologies are essential for evaluating the bioactivity and potential therapeutic applications of compounds like this compound. These methodologies encompass a range of in vitro assays designed to assess compound interactions with biological targets at a molecular and cellular level.

In Vitro Assays for Bioactivity Evaluation

In vitro assays are a cornerstone for the preliminary evaluation of a compound's bioactivity, offering controlled environments to study specific molecular and cellular mechanisms. researchgate.net

Receptor binding assays are crucial for identifying and characterizing lead compounds by quantifying their affinity for specific receptors. These assays typically employ radiolabeled ligands that bind to the target receptor, allowing for the measurement of competitive displacement by the test compound. researchgate.net

Competitive Binding Assays: These assays determine the dissociation constant (K_i) of a compound by measuring its ability to compete with a fixed concentration of a radiolabeled or fluorescent ligand for binding to the receptor. The decrease in bound radioligand or fluorescent signal upon increasing concentrations of the test compound provides data for K_i calculation. For instance, this compound variants have been assessed for their in vitro affinity to (α4)2(β2)3 and α7* nAChR subtypes using radioligand binding assays. Reference K_i values for known nAChR ligands, such as (±)-nicotine (0.838 nM) and (±)-epibatidine (0.008 nM) for the (α4)2(β2)3 nAChR subunit, serve as benchmarks in these studies.

Saturation Binding Assays: These assays are used to determine the total and non-specific binding of a ligand to a receptor under equilibrium conditions, yielding parameters such as the dissociation constant (K_D) and the maximum number of binding sites (B_max).

Table 1: Representative Radioligand Binding Affinities for nAChR Ligands

| Ligand | Receptor Subtype | K_i (nM) | Reference |

| (±)-Nicotine | (α4)2(β2)3 nAChR | 0.838 | |

| (±)-Epibatidine | (α4)2(β2)3 nAChR | 0.008 | |

| This compound Variants (e.g., 6a, 6c) | (α4)2(β2)3 and α7* nAChR | Lower micromolar range |

Enzyme activity inhibition assays are employed to identify compounds that modulate the activity of specific enzymes. The activity of an enzyme can be quantified by monitoring the rate of product formation or substrate depletion. For neuroactive compounds, fluorescence-based assays are often utilized, such as those for acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission. researchgate.net

The inhibitory potency of a compound is commonly expressed as an IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's maximal activity. This value is derived from a dose-response curve, where a decrease in metabolite formation or an increase in substrate concentration relative to a control indicates inhibition. This compound, for example, is being investigated for its potential anti-inflammatory properties, specifically its ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. researchgate.net

Cellular assays provide a platform to investigate the intricate mechanistic pathways by which compounds exert their biological effects within a living cellular context. These assays are crucial for understanding the downstream signaling events triggered by receptor binding or enzyme modulation.

Cell Viability Assays: Techniques such as MTT or resazurin (B115843) assays are commonly used to assess the cytotoxicity or proliferative effects of compounds on target cell lines, including neuronal cells. researchgate.net These assays yield IC50 values indicating the concentration at which a compound inhibits cell viability by 50%. researchgate.net

Mechanistic Pathway Elucidation: Cellular assays are instrumental in detailing the mechanism of action of neurotoxins and other bioactive compounds. For nAChRs, activation by agonists like this compound leads to cation movement, including calcium ion (Ca2+) influx, through the ion channel pore, which in turn can influence neurotransmitter release. Furthermore, sustained stimulation of nAChRs can activate intracellular signaling cascades, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which has been implicated in neuroprotection. While not directly demonstrated for this compound in the provided information, studies on related marine natural products, such as halichlorine (also from Pinna muricata), illustrate the utility of cellular assays in elucidating mechanistic pathways. Halichlorine has been shown to suppress NF-κB p65 translocation, leading to the downregulation of VCAM-1 expression, a process relevant to inflammatory responses. Such cellular investigations provide valuable insights into the broader pharmacological potential of marine alkaloids.

In Vitro-In Vivo Correlation Studies for Mechanistic Discrepancies

In vitro-in vivo correlation (IVIVC) studies are crucial for predicting the in vivo performance of a drug based on its in vitro properties. frontagelab.compharmaron.com An IVIVC is typically defined as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution or drug release rate) and a relevant in vivo response (e.g., plasma drug concentration or amount absorbed). frontagelab.compharmaron.comnih.gov For a compound like this compound, where potent in vitro activity against nAChRs is established, understanding its behavior within a living organism is paramount.

While the general methodologies for establishing IVIVC are well-defined, specific published IVIVC studies focusing on this compound were not identified in the current literature. However, the systematic approach to resolving potential contradictions between in vitro and in vivo pharmacological data for compounds like this compound typically involves a combination of pharmacokinetic profiling, metabolite screening, and receptor target engagement verification.

Ecological and Environmental Role of Pinnamine

Role as a Natural Toxin in Marine Ecosystems

Pinnamine is classified as a potent shellfish poison. researchgate.net In marine ecosystems, such toxins, produced as secondary metabolites, often play crucial roles in the survival and interactions of the organisms that produce or accumulate them. The presence of these compounds can have significant effects on the health of the ecosystem and the organisms within it.

Natural toxins like this compound are part of a complex chemical language in the marine environment. They can act as deterrents to predators, inhibit the growth of competing organisms, and influence the settlement of larvae. The production of such toxins is often a key factor in the ecological success of the producing organisms, which can include dinoflagellates and other microalgae. researchgate.net These toxins can then be transferred through the food web as they are consumed by filter-feeding organisms like bivalves.

Defense Mechanisms in Producer Organisms

The presence of this compound in the tissues of Pinna muricata strongly suggests a role as a chemical defense mechanism. researchgate.net Alkaloids in marine invertebrates are often utilized as a defense against predation. researchgate.net By sequestering potent toxins, these organisms become unpalatable or even lethal to potential predators, thereby increasing their chances of survival.

The specific mechanisms by which Pinna muricata produces or accumulates and stores this compound are not well-documented. It is possible that the bivalve does not produce the toxin itself but rather acquires it through its diet, which consists of filtering phytoplankton from the water column. Some species of dinoflagellates are known producers of other marine toxins, and it is plausible that a similar symbiotic or dietary relationship is the source of this compound in the fan mussel. researchgate.net The toxin may be stored in specific tissues to maximize its defensive capabilities without harming the bivalve itself.

Impact on Marine Food Webs and Predator-Prey Dynamics

The introduction of a potent toxin like this compound into a marine food web can have cascading effects on predator-prey dynamics. The accumulation of this toxin in a filter-feeder like Pinna muricata can create a significant deterrent for its predators. This can alter the foraging behavior of predators, forcing them to seek alternative food sources.

Future Research Directions and Translational Perspectives for Pinnamine

Advanced Synthetic Methodologies for Novel Pinnamine Analogues

The structural complexity of this compound, which shares similarities with neurotoxins like anatoxin-a, makes its synthesis a challenging yet rewarding endeavor in organic chemistry . Total synthesis of this compound has been achieved through various routes, enabling the production of enantiopure variants nih.gov. One notable approach involves synthesizing this compound from a common precursor shared with anatoxin-a, highlighting the potential for generating novel analogues through strategic synthetic chemistry nih.govmdpi.comacs.org.

Future research in this area will likely focus on developing more efficient, sustainable, and stereoselective synthetic routes. This includes exploring:

Novel Precursors and Chiral Pool Strategies: Utilizing readily available chiral building blocks, such as pyroglutamic acid or ecgonine (B8798807) methyl ester, to construct the complex bicyclic framework of this compound and its analogues while maintaining enantiopurity nih.govingentaconnect.com.

Catalytic Asymmetric Synthesis: Employing advanced catalytic methods, such as asymmetric hydrogenation or ring-closing metathesis reactions, to achieve high diastereoselectivity and enantioselectivity in key steps acs.orgutexas.edu.

Flow Chemistry and Automation: Integrating continuous flow systems and automated synthesis platforms to gain better control over reaction conditions, improve scalability, and enhance reproducibility, particularly for hazardous reactions or multi-step sequences afjbs.comdur.ac.uk.

Computational Chemistry and Machine Learning: Applying computational strategies like Density Functional Theory (DFT) to model reaction transition states and predict regioselectivity, and Molecular Dynamics (MD) to simulate solvent-catalyst interactions for refining reaction conditions . Machine learning algorithms can also forecast reaction outcomes and optimize conditions, minimizing trial-and-error in synthesis afjbs.com.

The development of novel this compound variants, such as 5-epi-pinnamine, demonstrates the flexibility of current synthetic routes and opens avenues for exploring structure-activity relationships (SAR) nih.govacs.org.

Exploration of Undiscovered Biological Activities and Mechanistic Pathways

This compound is known for its significant biological activity, particularly as a high-affinity ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. Its structural relationship to anatoxin-a, another potent nAChR agonist, suggests a complex interplay with neurobiological systems mdpi.comnih.govdntb.gov.ua. While its acute toxicity is well-documented, further research is needed to fully uncover its complete spectrum of biological activities and the intricate mechanistic pathways underlying its effects nih.gov.

Future research directions include:

Broad-Spectrum Pharmacological Screening: Investigating this compound and its analogues for activities beyond nAChR modulation, such as anti-inflammatory properties through inhibition of phospholipase A2 (PLA2), as suggested by its structural similarities to other bioactive compounds researchgate.net.

Detailed Mechanistic Elucidation: Employing advanced biochemical and biophysical techniques to precisely map the binding sites, conformational changes, and downstream signaling pathways activated or inhibited by this compound at a molecular level. This includes resolving contradictions between in vitro and in vivo pharmacological data by systematic pharmacokinetic profiling and metabolite screening .

Investigation of Subtype Selectivity: Given the diversity of nAChR subtypes, understanding this compound's selectivity profile could reveal its potential for targeting specific neurological functions with reduced off-target effects ingentaconnect.com.

Role in Marine Ecosystems: Further research into its role as a natural toxin within marine food webs can provide insights into predator-prey dynamics and ecological impacts .

Development of this compound-Based Molecular Probes for Neuropharmacology

The high affinity of this compound for nAChRs makes it an excellent candidate for developing molecular probes to study these receptors in neuropharmacology . Molecular probes are indispensable tools for visualizing and quantifying biological processes in living systems unistra.frmpg.depharmafeatures.com.

Key areas for probe development include:

Fluorescent Probes: Synthesizing this compound derivatives conjugated with fluorophores to enable real-time visualization of nAChR distribution, dynamics, and ligand binding in live cells and tissues unistra.frmpg.denih.govnih.govmdpi.com. The goal is to create cell-permeable, fluorogenic probes that increase fluorescence upon binding, minimizing background noise and allowing for multi-color super-resolution microscopy mpg.de.

Radioligands: Developing radiolabeled this compound analogues for quantitative receptor binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) pharmafeatures.comuni-bonn.deaventine.orgnih.gov. These probes can provide crucial data on pharmacokinetics, target engagement, and receptor occupancy in preclinical models pharmafeatures.com.

Affinity Probes for Proteomics: Designing photoaffinity or chemical proteomics probes based on this compound to identify novel nAChR interacting proteins or other molecular targets, thereby expanding the understanding of its biological network unistra.fr.

Applications in Chemical Biology and Drug Discovery Research Tools

This compound's unique scaffold and established nAChR activity position it as a valuable tool in chemical biology and drug discovery research. Its structural rigidity combined with flexibility offers an attractive framework for probing spatial and chemical requirements for effective binding and nAChR activation nih.gov.

Potential applications include:

Pharmacophore Model Development: Utilizing this compound and its analogues to refine pharmacophore models for nAChRs, which can guide the rational design of new therapeutic agents for neurological disorders nih.govresearchgate.net.

Lead Compound Optimization: Serving as a starting point for medicinal chemistry efforts to develop novel drug candidates with improved potency, selectivity, and reduced toxicity, particularly for conditions where nAChR modulation is therapeutically relevant ingentaconnect.comnih.gov.

Target Validation: Employing this compound as a tool to validate nAChRs or other newly identified targets in various disease models, helping to confirm their involvement in pathological processes .

Chemical Genetics: Using this compound and its derivatives as chemical probes to perturb specific biological pathways in a controlled manner, helping to elucidate gene function and cellular mechanisms .

The ongoing research into this compound's synthesis, biological activities, and its application as a molecular probe underscores its potential as a significant compound in neuropharmacology and broader chemical biology research.

Q & A

Basic: What established synthetic routes exist for Pinnamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound synthesis typically involves multi-step organic reactions, such as reductive amination or heterocyclic ring formation. Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) require precise control of temperature and pressure to avoid over-reduction .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating enantiopure forms, as this compound derivatives often exhibit stereoisomerism .

- Yield tracking : Use HPLC or GC-MS to quantify intermediates and final product, ensuring reproducibility .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1D H and C NMR confirm backbone structure, while 2D COSY and NOESY resolve stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions and fragmentation patterns, distinguishing this compound from analogs .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives, essential for patent applications .

- HPLC-PDA : Quantifies purity (>95% threshold for pharmacological studies) and detects trace impurities (e.g., nitrosamines) using reverse-phase C18 columns .

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

Contradictions often arise from bioavailability or metabolite interference. A systematic approach includes:

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm in vivo bioavailability matches in vitro dosing .

Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays and compare their effects to parent compounds .

Receptor Binding Assays : Use radioligand displacement studies to verify target engagement discrepancies (e.g., off-target effects in vivo) .

Species-Specific Factors : Test this compound in multiple animal models to isolate interspecies metabolic differences .

Advanced: How to design a stability study for this compound under varying storage and physiological conditions?

Methodological Answer:

Follow ICH Q1A guidelines with modifications for amine-containing compounds:

- Stress Testing : Expose this compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxidation, hydrolysis) .

- pH Stability : Incubate in buffers (pH 1–10) and analyze degradation products via UPLC-QTOF to assess gastric/intestinal stability .

- Long-Term Stability : Store at 25°C/60% RH for 12 months, sampling at 0, 3, 6, 9, and 12 months for HPLC-UV analysis .

- Impurity Profiling : Use LC-MS libraries to track nitrosamine formation, referencing EMA’s risk assessment protocols .

Advanced: What computational strategies optimize this compound’s synthesis and predict its metabolic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Model reaction transition states to predict regioselectivity in heterocyclic ring closure .

- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to refine reaction conditions (e.g., solvent polarity, temperature gradients) .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, cytochrome P450 interactions, and metabolite likelihood .

- Retrosynthetic Analysis : Apply AI platforms (e.g., Synthia) to propose novel routes with higher atom economy .

Advanced: How to assess the risk of nitrosamine impurities in this compound batches?

Methodological Answer:

- Root Cause Analysis : Map synthetic pathways for potential nitrosating agents (e.g., nitrites, secondary amines) using EMA’s decision trees .

- LC-MS/MS Quantification : Detect nitrosamines at ppm levels with MRM transitions (e.g., NDMA: m/z 75→43) .

- Justification of Absence : If synthesis fails to produce nitrosamines despite exhaustive efforts, document structural incompatibility (e.g., steric hindrance) and stability data in regulatory filings .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin in target cell lines (e.g., cancer, neuronal) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for neuroactive compounds) with positive controls .

- Receptor Binding : Radiolabeled ligand competition assays to determine Ki values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。